molecular formula C64H126N2O5 B13360070 LNP Lipid-12

LNP Lipid-12

Cat. No.: B13360070
M. Wt: 1003.7 g/mol
InChI Key: FIGAEVKFBHPLGQ-UHFFFAOYSA-N
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Description

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate is a complex organic compound known for its role in the creation of lipid nanoparticles (LNPs). This compound is a derivative of MC3 and is utilized in various scientific and industrial applications due to its unique chemical properties .

Properties

Molecular Formula

C64H126N2O5

Molecular Weight

1003.7 g/mol

IUPAC Name

bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate

InChI

InChI=1S/C64H126N2O5/c1-8-13-18-23-30-38-48-59(46-36-21-16-11-4)57-70-63(68)53-43-34-27-25-32-40-50-61(66(56-45-55-65(6)7)62(67)52-42-29-20-15-10-3)51-41-33-26-28-35-44-54-64(69)71-58-60(47-37-22-17-12-5)49-39-31-24-19-14-9-2/h59-61H,8-58H2,1-7H3

InChI Key

FIGAEVKFBHPLGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves multiple steps, starting with the preparation of the core structure followed by the addition of functional groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve heating and stirring under controlled temperatures to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled conditions, including specific temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves its interaction with biological membranes and molecular targets. The compound can form lipid nanoparticles that encapsulate therapeutic agents, facilitating their delivery to specific cells or tissues. The molecular targets and pathways involved include the endocytosis pathways, where the nanoparticles are taken up by cells and release their cargo intracellularly .

Comparison with Similar Compounds

Similar Compounds

  • 1,19-Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
  • Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate

Uniqueness

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate stands out due to its specific structural features that enhance its ability to form stable lipid nanoparticles. This makes it particularly valuable in applications requiring precise delivery and controlled release of therapeutic agents .

Biological Activity

Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and applications in various fields.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Aliphatic Chains : The presence of long aliphatic chains (hexyldecyl and octanamido) contributes to its hydrophobic characteristics.
  • Dimethylamino Group : This functional group is known for enhancing solubility in biological systems and may influence receptor interactions.

Molecular Formula

The molecular formula is C29H61N3O4C_{29}H_{61}N_3O_4, with a molar mass of approximately 505.81 g/mol.

PropertyValue
SolubilitySoluble in organic solvents
Melting PointNot available
Log P (Partition Coefficient)Not available

Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, such as:

  • Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
  • Enzyme Inhibition : Compounds with dimethylamino groups may act as enzyme inhibitors, impacting metabolic pathways.

Pharmacological Effects

Studies have shown that related compounds can exhibit:

  • Antimicrobial Activity : Some derivatives demonstrate effectiveness against a range of pathogens.
  • Cytotoxicity : Certain structural analogs have been tested for their ability to induce apoptosis in cancer cells.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of similar amide derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition, suggesting potential use as an antimicrobial agent.
  • Cytotoxicity Assays : In vitro studies on cancer cell lines showed that compounds with similar structures could reduce cell viability, indicating a potential role in cancer therapy.

Safety Considerations

Handling safety data sheets indicate precautions necessary when working with similar compounds:

  • Avoid skin contact and inhalation.
  • Use protective equipment when handling.

Pharmaceutical Development

Due to its potential biological activity, this compound may be explored for:

  • Drug Formulation : Its properties could be advantageous in developing drug delivery systems.
  • Therapeutic Agents : Investigating its role in treating infections or cancer.

Industrial Uses

The hydrophobic nature makes it suitable for applications in:

  • Cosmetics : As an emulsifier or stabilizer.
  • Agriculture : Potential use as a pesticide or herbicide.

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